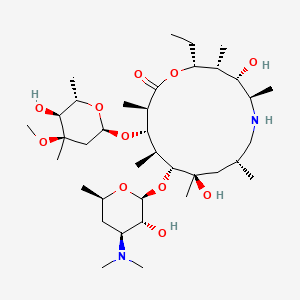
3,5-Dimethyl-7-nitroadamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-7-nitroadamantan-1-ol: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is also known by its systematic name, (1s,3R,5S,7r)-3,5-dimethyl-7-nitroadamantan-1-ol . This compound is part of the adamantane family, which is characterized by a tricyclic structure that provides unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-7-nitroadamantan-1-ol typically involves the nitration of 3,5-dimethyladamantan-1-ol. One common method includes the reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and complexes . This reaction yields 3,5-dimethyladamantan-1-ol, which can then be nitrated to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-7-nitroadamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-7-nitroadamantan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-7-nitroadamantan-1-ol involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The adamantane core provides structural stability and can interact with various biological targets .
Comparación Con Compuestos Similares
- 1-Nitro-7-Hydroxy-3,5-dimethyladamantane
- 1-Amino-3-Hydroxyadamantane
- 1-Adamantanemethanol
- 2-Hydroxyadamantane
Comparison: 3,5-Dimethyl-7-nitroadamantan-1-ol is unique due to its specific substitution pattern on the adamantane core. The presence of both methyl and nitro groups at specific positions provides distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
3,5-dimethyl-7-nitroadamantan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-9-3-10(2)5-11(4-9,13(15)16)8-12(14,6-9)7-10/h14H,3-8H2,1-2H3 |
Clave InChI |
ZKRLSFWMHYKXNW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


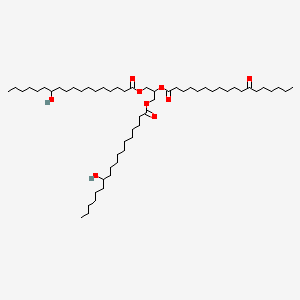
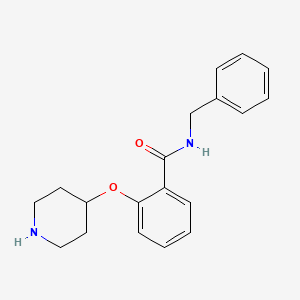
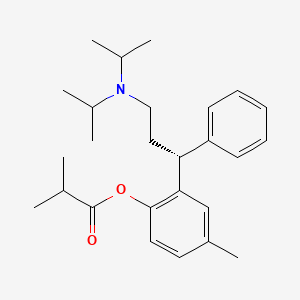
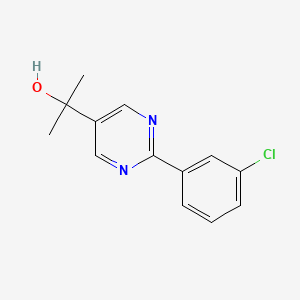
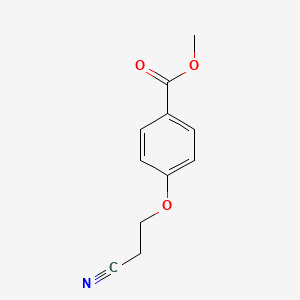
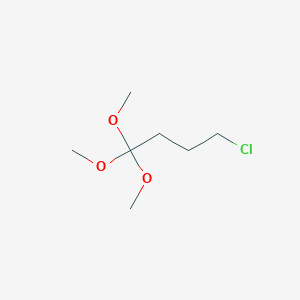
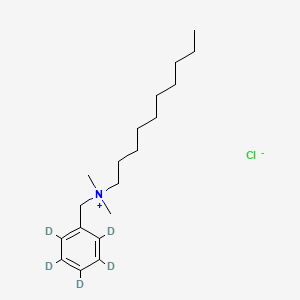
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
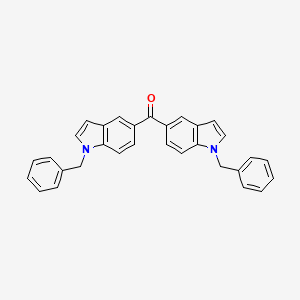
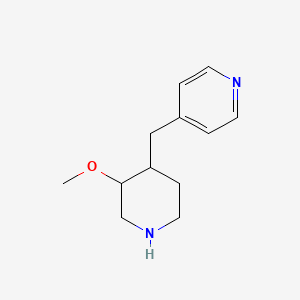
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
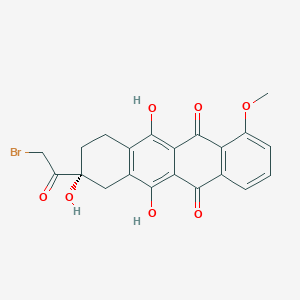
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
